molecular formula C14H10BrFO3 B8597241 5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid

Cat. No.: B8597241
M. Wt: 325.13 g/mol
InChI Key: UHVIMGXNJNCOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid is a useful research compound. Its molecular formula is C14H10BrFO3 and its molecular weight is 325.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrFO3

Molecular Weight

325.13 g/mol

IUPAC Name

5-bromo-2-[(3-fluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H10BrFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)

InChI Key

UHVIMGXNJNCOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid LiOH (0.50 g, 20.95 mmol) was added in one charge to a stirred solution of (3-fluorophenyl)methyl 5-bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 82; 1.65 g, 3.81 mmol) in tetrahydrofuran (15 ml) and water (5 ml) in air at 20° C. The reaction mixture was stirred at 71° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (200 ml). 10% Aqueous HCl was added to the mixture to adjust pH to 2. The organic phase was isolated, washed with brine, dried over Na2SO4, and concentrated to yield the title compound as a white solid. 1.5 g.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
(3-fluorophenyl)methyl 5-bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoate
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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